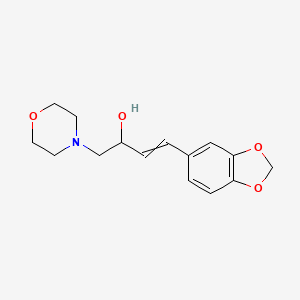![molecular formula C15H13ClO B8275354 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one](/img/structure/B8275354.png)
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one is an organic compound with the molecular formula C15H13ClO It is a derivative of phenylpropanone, where one of the phenyl rings is substituted with a chlorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)benzoic acid.
Reduction: 4-(4-Chlorophenyl)phenylpropan-2-ol.
Substitution: 4-(4-Methoxyphenyl)phenylpropan-2-one.
Applications De Recherche Scientifique
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It serves as a precursor for the synthesis of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the phenyl rings can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetone: Similar structure but lacks the second phenyl ring.
4-Chlorobenzophenone: Contains a similar chlorophenyl group but with a different carbonyl placement.
4-Chlorophenylpropan-2-ol: The reduced form of 1-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-2-one.
Uniqueness
This compound is unique due to the combination of the chlorophenyl and phenyl groups attached to the propanone backbone. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C15H13ClO |
|---|---|
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H13ClO/c1-11(17)10-12-2-4-13(5-3-12)14-6-8-15(16)9-7-14/h2-9H,10H2,1H3 |
Clé InChI |
KEKVDFRIGRPWHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-amine](/img/structure/B8275279.png)





![N-(4-(3-chloropyrazin-2-yloxy)-2-fluorophenyl)benzo[d]thiazol-2-amine](/img/structure/B8275329.png)

![(R)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide](/img/structure/B8275333.png)




